molecular formula C21H22N2O5 B2383042 3,3'-((3-hydroxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) CAS No. 883085-48-1

3,3'-((3-hydroxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

Cat. No.: B2383042
CAS No.: 883085-48-1
M. Wt: 382.416
InChI Key: GCOZKZDKKPGBOZ-UHFFFAOYSA-N
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Description

3,3'-((3-Hydroxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a synthetic bis-pyridone derivative designed for research and development in medicinal chemistry. As part of the 2-pyridone chemical class, this compound is a privileged scaffold in drug discovery due to its notable physicochemical properties, which include favorable metabolic stability, water solubility, and lipophilicity . The 2-pyridone core is known to act as a bioisostere for amides, phenyls, and pyridines, and can serve as both a hydrogen bond donor and acceptor, making it a versatile building block for interacting with biological targets . Compounds based on the 2-pyridone structure have demonstrated a broad spectrum of biological activities in research, including anticancer, antibacterial, and antifungal properties . Specifically, structurally similar bis-pyridone analogues have been investigated for their potential as apoptotic antiproliferative agents, with mechanisms that may include inducing cell cycle arrest . The molecular structure, featuring a central methylene bridge, is analogous to other investigated bis-heterocyclic compounds (such as bis-coumarins and bis-quinolin-2-ones) which often exhibit enhanced biological activity . This product is intended for research purposes as a key intermediate or precursor in multicomponent reactions (MCRs) and other synthetic routes to generate structurally complex and diverse organic molecules for biological screening . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-(3-hydroxyphenyl)methyl]-1,6-dimethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-11-8-15(25)18(20(27)22(11)3)17(13-6-5-7-14(24)10-13)19-16(26)9-12(2)23(4)21(19)28/h5-10,17,24-26H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOZKZDKKPGBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(C2=CC(=CC=C2)O)C3=C(C=C(N(C3=O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,3'-((3-hydroxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one), also known by its IUPAC name, is a compound with the molecular formula C21H22N2O5. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antiviral properties. This article reviews the current understanding of its biological activity based on diverse sources.

  • Molecular Formula : C21H22N2O5
  • Molecular Weight : 382.416 g/mol
  • Purity : Typically 95% .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Molecular docking studies indicate that it exhibits good binding affinity to the SARS-CoV-2 main protease (Mpro), suggesting its potential use in COVID-19 treatment. The binding affinity was found to be comparable to that of Darunavir, a known antiviral drug .

Antibacterial Activity

The compound has demonstrated notable antibacterial properties. It was tested against various Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial replication and viral propagation. The interaction with the SARS-CoV-2 protease suggests a mechanism that could disrupt viral lifecycle processes . Additionally, its antibacterial action may involve interference with topoisomerase enzymes, which are crucial for DNA replication in bacteria .

Case Study 1: Antiviral Efficacy

A study conducted on synthesized derivatives of similar compounds showed promising results against SARS-CoV-2. The research utilized molecular docking techniques to assess binding interactions, revealing that modifications in the chemical structure could enhance antiviral efficacy .

Case Study 2: Antibacterial Testing

In another study focusing on antibacterial activity, various derivatives were synthesized and tested for their effectiveness against a range of bacterial strains. The results indicated that certain modifications led to increased potency compared to standard antibiotics like ampicillin and streptomycin .

Data Tables

Activity Type Pathogen/Target MIC (μg/mL) Reference
AntiviralSARS-CoV-2 MproComparable to Darunavir
AntibacterialStaphylococcus aureus0.008
AntibacterialStreptococcus pneumoniae0.046

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Activity/Application
3,3'-((3-Hydroxyphenyl)methylene)bis(...) C₂₁H₂₂N₂O₅ 382.41 Bis-pyridinone with hydroxyphenyl bridge Hypothesized protein aggregation modulation (inferred)
4-Hydroxy-1,6-dimethylpyridin-2(1H)-one (monomer) C₇H₉NO₂ 139.15 Single pyridinone ring with hydroxyl and methyl groups Building block for dimer synthesis
RS-0406 (N,N'-bis(3-hydroxyphenyl)pyridazine-3,6-diamine) C₁₆H₁₄N₄O₂ 294.31 Pyridazine core with hydroxyphenyl groups β-sheet breaker; reduces α-synuclein aggregation
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one C₁₁H₁₂N₂O 188.23 Pyridazinone with methylphenyl substituent Anti-inflammatory (IC₅₀ = 11.6 μM)

Functional and Mechanistic Insights

  • Monomeric vs. Dimeric Pyridinones: The dimeric structure of the target compound may enhance binding to biomolecular targets (e.g., fibrillar proteins) due to increased surface area and cooperative interactions, unlike its monomeric counterpart, which lacks such bridging groups .
  • Comparison with RS-0406: Both the target compound and RS-0406 feature hydroxyphenyl groups, but RS-0406’s pyridazine core may facilitate stronger π-π stacking with amyloid fibrils. However, the bis-pyridinone scaffold in the target compound could offer superior solubility or metabolic stability .
  • Anti-inflammatory Pyridazinone: The pyridazinone derivative in demonstrates potent anti-inflammatory activity, whereas the target compound’s pyridinone rings and hydroxyphenyl bridge suggest divergent mechanisms, possibly targeting oxidative stress or protein misfolding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3'-((3-hydroxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one), and how can purity be ensured during synthesis?

  • Methodology: Use a multi-step condensation reaction under inert atmosphere, employing catalysts like acetic acid or p-toluenesulfonic acid. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Recrystallization in ethanol-water mixtures (7:3 v/v) enhances crystallinity and removes unreacted intermediates .
  • Validation: Compare NMR (¹H, ¹³C) and FTIR spectra with reference standards to verify structural integrity. Ensure residual solvent levels meet ICH guidelines (<0.1% for Class 3 solvents) .

Q. How can researchers characterize the compound’s solubility and stability under varying pH conditions?

  • Experimental Design: Conduct shake-flask solubility studies in buffered solutions (pH 1.2–7.4) at 25°C. Use UV-Vis spectrophotometry to quantify solubility. For stability, incubate samples at 40°C/75% RH for 30 days and analyze degradation products via LC-MS .
  • Data Interpretation: A pH-solubility profile table can identify optimal formulation conditions. Stability data should adhere to Arrhenius kinetics to predict shelf-life.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity (e.g., antioxidant vs. pro-oxidant effects)?

  • Hypothesis Testing: Design dose-response assays (0.1–100 µM) in cell models (e.g., HepG2) under oxidative stress (H₂O₂-induced). Measure ROS levels using fluorescent probes (DCFH-DA) and correlate with cytotoxicity (MTT assay).
  • Comparative Analysis: Use multivariate statistics (ANOVA with Tukey’s post-hoc test) to differentiate context-dependent effects. Cross-validate findings with transcriptomic data (e.g., Nrf2 pathway activation) .

Q. How does the compound’s chelation behavior impact its pharmacological profile?

  • Methodology: Perform potentiometric titrations (pH 2–12) to determine metal-binding constants (e.g., Fe³⁺, Cu²⁺). Use DFT calculations (B3LYP/6-31G**) to model ligand-metal interactions. Validate with EXAFS spectroscopy for coordination geometry .
  • Biological Relevance: Test metal-chelated complexes in vitro for enhanced or reduced bioactivity (e.g., antimicrobial assays against S. aureus).

Q. What environmental fate studies are critical for assessing ecological risks of this compound?

  • Experimental Framework: Follow INCHEMBIOL project guidelines :

  • Abiotic: Measure hydrolysis half-life (pH 7, 25°C) and photodegradation under UV light (λ = 254 nm).
  • Biotic: Use OECD 301F respirometry to assess biodegradability in activated sludge.
    • Data Table:
ParameterValueMethod
Hydrolysis t₁/₂72 hoursHPLC-UV
Photodegradation40% in 24hLC-MS/MS
Biodegradability<10% in 28dOECD 301F

Methodological Challenges & Solutions

Q. How to address variability in antioxidant assay results (e.g., DPPH vs. FRAP)?

  • Root Cause Analysis: DPPH assays may underestimate activity due to steric hindrance from the compound’s bulky structure. FRAP assays better reflect electron-donating capacity.
  • Standardization: Pre-incubate samples with β-carotene linoleate system to assess lipid peroxidation inhibition, ensuring physiological relevance .

Q. What advanced techniques elucidate the compound’s solid-state polymorphism?

  • Techniques:

  • PXRD: Compare diffraction patterns of recrystallized batches.
  • DSC/TGA: Identify melting points and thermal stability (e.g., decomposition >200°C).
  • Raman Spectroscopy: Detect subtle conformational differences in crystalline vs. amorphous forms .

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